17-Acetoxyprogesterone: Comprehensive Physicochemical Profiling, Synthesis, and Pharmacological Characterization
17-Acetoxyprogesterone: Comprehensive Physicochemical Profiling, Synthesis, and Pharmacological Characterization
[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_g_2rGkr6CMcmrGLjKdBD7Ke9QqO-lx3XYK23X_g0Lg8Mh4Lbnqfyymgw0cLoe
Refining the Details
I'm now focused on the specifics. I've double-checked the molecular weight (372.509 g/mol ) and IUPAC name. The Graphviz syntax appears valid, with the professional tone, which targets experts. The patent EP0754701B will be incorporated in the synthesis section.
Executive Summary
17-Acetoxyprogesterone (17-OAcP), formally known as 17α-hydroxyprogesterone acetate, is a synthetic pregnane steroid and a foundational derivative of natural progesterone. First synthesized in 1953 by Karl Junkmann at Schering AG, the compound was developed to overcome the rapid hepatic metabolism that renders natural progesterone orally inactive [1.1]. By esterifying the 17α-hydroxyl group with an acetate moiety, researchers achieved a compound with significant oral bioavailability and progestogenic activity. Today, 17-OAcP serves not only as a pharmacological agent but also as a critical intermediate in the synthesis of highly potent progestins, including medroxyprogesterone acetate (MPA), megestrol acetate, and chlormadinone acetate[1][2].
This technical guide provides an in-depth analysis of the chemical structure, molecular weight, synthesis methodology, and receptor binding mechanics of 17-acetoxyprogesterone, designed for researchers and drug development professionals.
Part 1: Physicochemical Profiling and Structural Logic
The structural modification of progesterone to 17-acetoxyprogesterone involves the strategic placement of an acetate ester at the C17 position of the steroid nucleus. This specific modification alters the three-dimensional conformation of the D-ring and significantly increases the molecule's lipophilicity.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of 17-acetoxyprogesterone, providing a baseline for analytical and formulation development[2]:
| Property | Value | Causality / Significance |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | Defines the exact stereochemistry (pregn-4-ene nucleus). |
| CAS Registry Number | 302-23-8 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₂₃H₃₂O₄ | Addition of C₂H₂O to 17α-hydroxyprogesterone. |
| Molecular Weight | 372.509 g/mol | Critical for stoichiometric calculations during synthesis. |
| XLogP3 (Lipophilicity) | 3.7 | Indicates high lipid solubility, essential for crossing cell membranes. |
| Topological Polar Surface Area | 60.4 Ų | Optimal for passive diffusion and oral absorption profiles. |
| Hydrogen Bond Donors | 0 | The esterification removes the free -OH, increasing stability. |
| Hydrogen Bond Acceptors | 4 | Facilitates interaction with the Progesterone Receptor (PR) pocket. |
Part 2: Synthesis Workflow & Analytical Validation
The synthesis of 17-acetoxyprogesterone from 17α-hydroxyprogesterone presents a unique chemical challenge. The 17α-hydroxyl group is tertiary and highly sterically hindered by the adjacent C18 angular methyl group and the bulky C20 ketone. Standard esterification conditions (e.g., acetic acid and mild acid) fail to produce meaningful yields.
To overcome this, the reaction requires a hyper-nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP) , in conjunction with acetic anhydride and pyridine[3][4]. DMAP forms a highly reactive N-acetylpyridinium intermediate that is electrophilic enough to attack the hindered 17α-hydroxyl oxygen.
Step-by-Step Methodology: DMAP-Catalyzed Acetylation
This protocol is designed as a self-validating system , ensuring that each step contains an in-process control (IPC) to verify success before proceeding.
Step 1: Reagent Preparation & Reaction Initiation
-
Procedure: Dissolve 2.0 g of 17α-hydroxyprogesterone in 20 mL of anhydrous pyridine. Add 10 mL of acetic anhydride, followed by 20 mg of DMAP (catalytic amount). Stir the mixture at room temperature under a nitrogen atmosphere for 6 hours.
-
Causality: Pyridine acts as both the solvent and an acid scavenger (neutralizing the acetic acid byproduct). The nitrogen atmosphere prevents oxidative degradation of the steroid nucleus.
-
Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Validation logic: 17-OAcP lacks a free hydroxyl group and is less polar than the starting material; therefore, the reaction is complete when the lower starting material spot (lower Rf) completely shifts to a higher Rf spot.
Step 2: Quenching & Extraction
-
Procedure: Slowly pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous mixture with chloroform (3 x 50 mL). Wash the combined organic layers sequentially with 10% HCl, 5% aqueous NaHCO₃, and brine.
-
Causality: Ice water quenches unreacted acetic anhydride. The 10% HCl wash is critical: it protonates pyridine and DMAP, converting them into water-soluble hydrochloride salts, thereby stripping them from the organic layer. NaHCO₃ neutralizes residual acid.
-
Validation (IPC): The pH of the final aqueous wash should be neutral (~pH 7), confirming the complete removal of acidic and basic impurities.
Step 3: Purification & Drying
-
Procedure: Dry the chloroform layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with 70% chloroform/hexane) or recrystallize from methanol.
-
Causality: Na₂SO₄ removes micro-droplets of water that could cause hydrolysis during concentration. Chromatography isolates the pure steroid from any polymerized byproducts.
Step 4: Final Analytical Validation
-
Procedure: Subject the purified product to ¹H-NMR and HPLC analysis.
-
Validation Logic: The ¹H-NMR spectrum must show the disappearance of the 17-OH proton and the appearance of a sharp, characteristic singlet at ~2.05 ppm (integrating to 3 protons), confirming the successful covalent attachment of the acetate methyl group.
Fig 1: Synthesis workflow of 17-acetoxyprogesterone via DMAP-catalyzed acetylation.
Part 3: Pharmacological Relevance & Receptor Binding
The chemical structure of 17-acetoxyprogesterone directly dictates its pharmacological behavior. Natural progesterone has a biological half-life of roughly 5 minutes when administered orally. This is due to rapid first-pass metabolism in the liver, where the 20-ketone is reduced by 20α-hydroxysteroid dehydrogenase, and the Δ4 -3-ketone system in the A-ring is degraded.
The Causality of the Acetate Group
By introducing the bulky 17α-acetate group, 17-OAcP achieves steric shielding . The acetate moiety physically blocks hepatic enzymes from accessing and reducing the adjacent C20 ketone. This metabolic resistance is the sole reason 17-OAcP maintains therapeutic activity when administered orally[1].
Receptor Binding Profile
17-OAcP acts as an agonist of the Progesterone Receptor (PR), binding to both the PR-A and PR-B isoforms.
-
Affinity: It exhibits an IC50 of 16.8 nM for PR-A and 12.6 nM for PR-B[1].
-
Comparison: This affinity is more than 50-fold higher than that of unesterified 17α-hydroxyprogesterone, though slightly less than natural progesterone. The acetate group optimizes the hydrophobic interactions within the ligand-binding domain (LBD) of the receptor, stabilizing the receptor conformation required for coactivator recruitment.
Upon binding, the 17-OAcP-PR complex dimerizes, translocates to the nucleus, and binds to Progesterone Response Elements (PREs) on the DNA, initiating the transcription of target genes responsible for maintaining the secretory endometrium and suppressing myometrial contractility.
Fig 2: Pharmacokinetic survival and target receptor signaling pathway of 17-acetoxyprogesterone.
References
-
Hydroxyprogesterone acetate - Wikipedia Source: Wikipedia URL:[Link]
-
Hydroxyprogesterone acetate | C23H32O4 | CID 10156152 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
- EP0754701B1 - Novel progesterone compound and use thereof Source: Google Patents URL
